GSK3179106 - 1627856-64-7

GSK3179106

Catalog Number: EVT-270051
CAS Number: 1627856-64-7
Molecular Formula: C22H21F4N3O4
Molecular Weight: 467.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RET kinase inhibitor 1 is an inhibitor of rearranged during transfection (RET) kinase (IC50 = 0.4 nM). It is selective for RET kinase over VEGF receptor 2 (VEGFR2/KDR; IC50 = 109 nM). RET kinase inhibitor 1 reduces the number of abdominal contractions induced by colorectal distension in acetic acid-sensitized rats when administered at a dose of 10 mg/kg twice per day.
GSK3179106 is a potent, selective, and gut-restricted pyridone hinge binder small molecule RET kinase inhibitor with a RET IC50 of 0.3 nM and is efficacious in vivo. GSK3179106 is being developed by GlaxoSmithKline for the treatment of irritable bowel syndrome. GSK3179106 showed IC50s of 0.4 and 11 nM in the biochemical assay and cellular assay, respectively. GSK3179106 had a clean genotoxic profile with no embedded genotoxicity liabilities.
Source and Classification

GSK3179106 was developed by GlaxoSmithKline and is classified under the category of small molecule inhibitors targeting receptor tyrosine kinases. It has been subjected to various clinical trials to evaluate its pharmacokinetics, safety, and efficacy in human subjects . The compound's molecular formula is C22H21F4N3O4C_{22}H_{21}F_{4}N_{3}O_{4} and it has a CAS Registry Number of 1627856-64-7 .

Synthesis Analysis

The synthesis of GSK3179106 involves several key steps that typically utilize organic synthesis techniques. While specific detailed methodologies for GSK3179106's synthesis were not extensively covered in the available literature, general practices for synthesizing similar indole-based compounds suggest the use of condensation reactions involving indole derivatives and hydrazones under controlled conditions. Techniques such as refluxing in appropriate solvents (e.g., methanol and acetic acid), followed by purification methods like recrystallization, are commonly employed .

Molecular Structure Analysis

GSK3179106's molecular structure can be represented as follows:

  • Molecular Formula: C22H21F4N3O4C_{22}H_{21}F_{4}N_{3}O_{4}
  • InChIKey: IDXKJSSOUXWLDB-UHFFFAOYSA-N

The structure features a complex arrangement including an indole core, multiple fluorine substituents, and functional groups that contribute to its biological activity. The presence of these substituents enhances its binding affinity to the RET kinase .

Chemical Reactions Analysis

The chemical reactivity of GSK3179106 primarily revolves around its interactions with the RET kinase target. As a kinase inhibitor, it competes with ATP for binding at the active site of the enzyme, thereby blocking phosphorylation processes critical for signal transduction in cancer cells. The detailed reaction mechanisms involve the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of RET .

Mechanism of Action

GSK3179106 exerts its pharmacological effects by selectively inhibiting RET kinase activity. The inhibition leads to decreased phosphorylation of downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in cancers where RET is aberrantly activated. The compound's selectivity for RET over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapies .

Physical and Chemical Properties Analysis

GSK3179106 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 467.4 g/mol
  • Appearance: Crystalline solid
  • Purity: ≥98% as per supplier specifications
  • Solubility: Typically soluble in organic solvents; specific solubility data would depend on experimental conditions.

These properties are crucial for understanding the compound's behavior in biological systems and its formulation for therapeutic use .

Applications

GSK3179106 has been investigated primarily for its potential applications in treating conditions associated with RET dysregulation, including:

  • Cancer Treatment: Targeting cancers driven by RET mutations or overexpression.
  • Irritable Bowel Syndrome: Evaluating effects on gastrointestinal motility through clinical trials.

The ongoing research aims to further elucidate its therapeutic potential across various indications, particularly in oncology and gastrointestinal disorders .

Introduction to GSK3179106

Pharmacological Classification and Target Profile

GSK3179106 is a first-in-class, orally active small molecule inhibitor selectively targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. It exhibits potent inhibition with half-maximal inhibitory concentration (IC₅₀) values of 0.3–0.4 nM for human RET and 0.2 nM for rat RET in biochemical assays [2] [8]. RET kinase regulates critical neuronal development pathways in the enteric nervous system (ENS), including synaptic formation, signal transmission, and neuronal plasticity. GSK3179106's pharmacological profile is distinguished by its gut-restricted action, minimizing systemic exposure while maximizing local therapeutic effects in gastrointestinal tissues [2] [4].

Kinase selectivity profiling reveals high specificity for RET. At a test concentration of 1 μM, GSK3179106 inhibits only 26 out of >300 recombinant kinases, demonstrating >100-fold selectivity over off-target kinases like Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2) (IC₅₀ = 20.8 nM) [2] [8]. This selectivity mitigates risks associated with multi-kinase inhibitors (e.g., cardiovascular effects) and underscores its precision mechanism:

  • Mechanism of Action: Binds reversibly to the RET kinase domain's hinge region via a pyridone moiety, stabilizing the kinase in an inactive conformation [2].
  • Gut Restriction: Low systemic bioavailability (<10% in fasted state) due to poor intestinal absorption and high first-pass metabolism, confining activity predominantly to the gastrointestinal tract [1] [8].

Table 1: Kinase Selectivity Profile of GSK3179106

Kinase TargetIC₅₀ (nM)Selectivity vs. RET
RET0.3–0.4Reference
Rat RET0.2Comparable
KDR/VEGFR220.869–100-fold
FLT3>1,000>2,500-fold
KIT>1,000>2,500-fold

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₁F₄N₃O₄
Molecular Weight467.41 g/mol
CAS Number1627856-64-7
Solubility (DMSO)≥100 mg/mL

Historical Development and Rationale for RET Kinase Inhibition

The development of GSK3179106 originated from the hypothesis that RET signaling modulates visceral hypersensitivity in irritable bowel syndrome (IBS). RET activation by glial cell line-derived neurotrophic factor (GDNF) family ligands enhances neuronal outgrowth and nociception in the ENS. Pathological evidence shows IBS patients exhibit increased colonic nerve fiber density and RET-mediated hyperinnervation [4] [8]. Preclinical models confirmed that RET knockout or inhibition attenuates visceral pain, validating RET as a therapeutic target [4].

Medicinal chemistry efforts focused on optimizing a gut-restricted inhibitor to minimize systemic toxicity. A high-throughput screen identified biphenyl ureas as potent RET inhibitors, but these carried genotoxicity risks from aniline metabolites. Structural refinement replaced aminopyridine hinges with pyridones (e.g., compound 4, Table 1), reducing lipophilicity (cLogP 6.01 vs. 6.18) and eliminating Ames test mutagenicity [2] [8]. Further optimization of the C-ring aniline using nitrenium ion formation energy modeling yielded non-mutagenic derivatives. GSK3179106 emerged as the lead candidate with:

  • Potency: RET IC₅₀ = 0.3 nM.
  • Safety: No genotoxicity in Ames tests [2].
  • Gut Specificity: Designed for low oral bioavailability (<5% in fasted humans), enhanced 2–3-fold by food intake [1].

Clinical Relevance in Gastrointestinal and Inflammatory Disorders

GSK3179106 has demonstrated efficacy in preclinical models of gastrointestinal and inflammatory disorders through RET-dependent and RET-independent mechanisms:

Gastrointestinal Applications (IBS)

In rodent models of post-inflammatory and stress-induced visceral hypersensitivity, oral GSK3179106 (3–10 mg/kg BID) reduced visceromotor responses (VMR) to colorectal distension by 32–43% [3] [4]. This correlates with RET's role in maintaining ENS plasticity:

  • Attenuated GDNF-mediated neuronal sprouting.
  • Inhibited cholinergic signaling in colonic mucosal preparations [8].Clinical trials confirmed target engagement in healthy volunteers, though efficacy in IBS patients remains investigational [1].

Anti-Inflammatory Applications

Beyond IBS, GSK3179106 inhibits p38 MAPK (IC₅₀ undisclosed), a kinase regulating pro-inflammatory cytokine production. In lipopolysaccharide (LPS)-induced acute lung injury (ALI) models:

  • In Vitro: Reduced IL-6 expression in macrophages by blocking p38 phosphorylation [6].
  • In Vivo: Dosed at 3–6 mg/kg, it suppressed bronchoalveolar lavage fluid (BALF) levels of IL-6 and TNF-α by >50% and attenuated pulmonary edema [6].

Table 3: Preclinical Efficacy of GSK3179106

Disease ModelDose/RegimenKey Effects
IBS (Rat, stress-induced)10 mg/kg BID, 3.5 days↓ VMR by 34–43%
ALI (Mouse, LPS-induced)6 mg/kg, pre-treatment↓ BALF IL-6 by 62%; ↓ lung inflammation

These findings position GSK3179106 as a dual-pathway modulator with therapeutic potential in RET-driven gastrointestinal disorders and cytokine-mediated inflammatory conditions. Ongoing research explores its applicability in other RET- or p38-dependent pathologies [6] [8].

Properties

CAS Number

1627856-64-7

Product Name

GSK3179106

IUPAC Name

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide

Molecular Formula

C22H21F4N3O4

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31)

InChI Key

IDXKJSSOUXWLDB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F

Solubility

Soluble in DMSO

Synonyms

GSK3179106; GSK-3179106; GSK 3179106.

Canonical SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.